molecular formula C25H26N2O4S B11580946 benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11580946
M. Wt: 450.6 g/mol
InChI Key: SUMKZSIQHWHLCP-UHFFFAOYSA-N
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Description

Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • 2-position: An ethyl group, influencing steric and electronic properties.
  • 6-position: A benzyl ester group, which may modulate solubility and metabolic stability.
  • 7-position: A methyl group, enhancing steric bulk and stability.

This compound is synthesized via multi-component reactions involving Biginelli-like cyclization, followed by functionalization of the thiazolo[3,2-a]pyrimidine scaffold .

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-4-20-23(28)27-22(18-11-13-19(14-12-18)30-5-2)21(16(3)26-25(27)32-20)24(29)31-15-17-9-7-6-8-10-17/h6-14,20,22H,4-5,15H2,1-3H3

InChI Key

SUMKZSIQHWHLCP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles. For instance, a one-pot three-component fusion reaction using vanadium oxide loaded on fluorapatite as a catalyst has been reported. This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural versatility, with variations in substituents at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name 5-Substituent 2-Substituent 6-Substituent Key Properties/Applications Reference
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Ethoxyphenyl Ethyl Benzyl ester Structural diversity; potential bioactivity N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl H (unsubstituted) Ethyl ester Crystallographic study; halogen interactions
Ethyl 5-(4-methylphenyl)-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-3-oxo-... 4-Methylphenyl Pyrazole-derived substituent Ethyl ester Multi-component synthesis; antimicrobial leads
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-... 4-Acetoxyphenyl 2-Bromobenzylidene Methyl ester Crystallography; halogen bonding
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... (Mannich base derivatives) 2-Chlorophenyl Morpholinomethyl Ethyl ester Antimicrobial activity (E. coli, C. albicans)
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate H (unsubstituted) H (unsubstituted) Ethyl ester Antifungal activity (A. niger, C. albicans)

Key Research Findings

Structural and Electronic Modulations

  • 5-Substituents: Electron-withdrawing groups (e.g., bromo, acetoxy) enhance π-halogen and hydrogen-bonding interactions in crystal packing .
  • 2-Substituents :
    • Ethyl or pyrazole-derived groups introduce steric hindrance, affecting conformational flexibility .
    • Benzylidene moieties (e.g., 2-bromo or 2-methoxy) enable intermolecular interactions critical for crystal engineering .
  • 6-Substituents :
    • Ethyl/methyl esters are common for synthetic accessibility, while benzyl esters may offer metabolic resistance .

Biological Activity

Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and anti-inflammatory agent. Its unique structure, characterized by a thiazole ring fused with a pyrimidine ring and various substituents, contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O4SC_{23}H_{27}N_3O_4S. Its structure includes:

  • A thiazole ring
  • A pyrimidine ring
  • Ethoxy and benzyl substituents

These features enhance its lipophilicity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Preliminary studies have shown that it effectively inhibits both COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition Activity Reference
COX-1Significant
COX-2Significant

Anti-inflammatory Properties

In vitro studies have demonstrated that benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo exhibits anti-inflammatory effects. These effects are attributed to its ability to modulate cellular signaling pathways involved in inflammation.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Notably, compounds in the thiazolopyrimidine class have been reported to exhibit broad-spectrum anticancer activity.

Cancer Cell Line Activity Reference
A549 (Lung Cancer)Moderate Cytotoxicity
HL-60 (Leukemia)Significant Activity

The mechanism of action for benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo primarily involves binding to specific molecular targets such as enzymes and receptors. By inhibiting enzyme activity or modulating receptor activity, it influences cellular signaling pathways relevant to inflammation and cancer progression.

Case Studies

  • Inflammation Model Study :
    • In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
    • The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing IC50 values that indicate potent activity against HL-60 and A549 cells.
    • The findings support further exploration of this compound in cancer therapeutics.

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